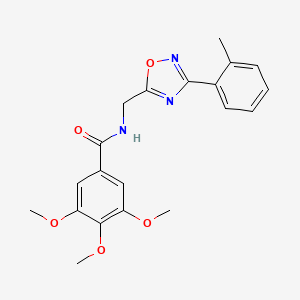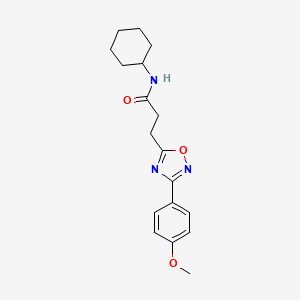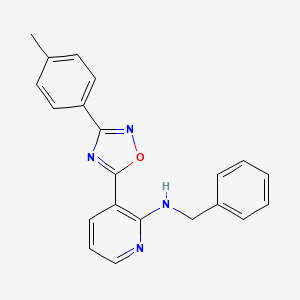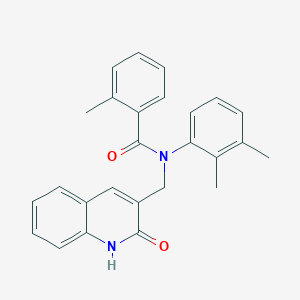![molecular formula C21H20N4O2 B7703808 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide” is a complex organic compound that contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure composed of a pyrazole ring fused with a quinoline . The compound also has an ethyl and a methyl group attached to the pyrazoloquinoline core, as well as a methoxybenzamide group attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core with various substituents. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoloquinolines can participate in a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the nature and position of its substituents and the overall shape and electronic configuration of the molecule .Mécanisme D'action
Orientations Futures
The future research directions for this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. Given the interest in pyrazoloquinoline derivatives, this compound could be a valuable subject for future studies .
Propriétés
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-25-20-17(12-14-9-8-13(2)10-18(14)22-20)19(24-25)23-21(26)15-6-5-7-16(11-15)27-3/h5-12H,4H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOERRALKFRSZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)


![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)


![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703763.png)
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)

![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)



